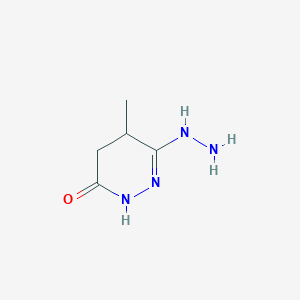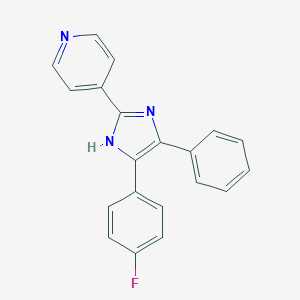
4-(4-(4-Fluorophenyl)-5-phenyl-1H-imidazol-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(4-Fluorophenyl)-5-phenyl-1H-imidazol-2-yl)pyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential in various applications. This compound belongs to the class of imidazole derivatives, which are known for their diverse biological activities.
Mechanism Of Action
The mechanism of action of 4-(4-(4-Fluorophenyl)-5-phenyl-1H-imidazol-2-yl)pyridine is not fully understood. However, it has been proposed that this compound acts by inhibiting certain enzymes or proteins involved in the disease process. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and are known to play a role in cancer development.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-(4-(4-Fluorophenyl)-5-phenyl-1H-imidazol-2-yl)pyridine are diverse and depend on the specific application. In cancer research, this compound has been shown to induce cell cycle arrest, apoptosis, and inhibit tumor growth. In Alzheimer's disease research, it has been shown to inhibit the aggregation of beta-amyloid peptides, which are known to play a role in the development of the disease. In inflammation research, it has been shown to inhibit the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 4-(4-(4-Fluorophenyl)-5-phenyl-1H-imidazol-2-yl)pyridine in lab experiments is its potent activity against various diseases. This compound has been shown to exhibit activity at low concentrations, making it a promising candidate for drug development. However, one of the limitations is its stability. This compound is known to degrade under certain conditions, which can affect its potency and efficacy.
Future Directions
The potential applications of 4-(4-(4-Fluorophenyl)-5-phenyl-1H-imidazol-2-yl)pyridine are vast, and there are several future directions for research in this area. One of the areas of interest is the development of new drugs based on this compound. This could involve the modification of the structure to improve its stability and potency. Another area of interest is the elucidation of the mechanism of action, which could provide insights into the development of new therapies for various diseases. Additionally, the use of this compound in combination with other drugs or therapies could be explored to improve its efficacy.
Synthesis Methods
The synthesis of 4-(4-(4-Fluorophenyl)-5-phenyl-1H-imidazol-2-yl)pyridine involves the reaction of 4-(4-fluorophenyl)-5-phenyl-1H-imidazole-2-carboxylic acid with pyridine-2-amine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide. The product obtained is then purified by column chromatography or recrystallization.
Scientific Research Applications
4-(4-(4-Fluorophenyl)-5-phenyl-1H-imidazol-2-yl)pyridine has been extensively studied for its potential in various scientific research applications. One of the major areas of interest is its use as a ligand in the development of new drugs. This compound has been shown to exhibit potent activity against various diseases such as cancer, Alzheimer's disease, and inflammation.
properties
CAS RN |
155698-28-5 |
|---|---|
Product Name |
4-(4-(4-Fluorophenyl)-5-phenyl-1H-imidazol-2-yl)pyridine |
Molecular Formula |
C20H14FN3 |
Molecular Weight |
315.3 g/mol |
IUPAC Name |
4-[5-(4-fluorophenyl)-4-phenyl-1H-imidazol-2-yl]pyridine |
InChI |
InChI=1S/C20H14FN3/c21-17-8-6-15(7-9-17)19-18(14-4-2-1-3-5-14)23-20(24-19)16-10-12-22-13-11-16/h1-13H,(H,23,24) |
InChI Key |
NWUILSMFJZPPTC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=NC=C3)C4=CC=C(C=C4)F |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=NC=C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



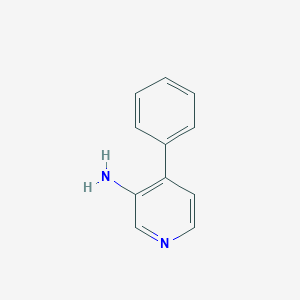
![Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]acetate](/img/structure/B131100.png)
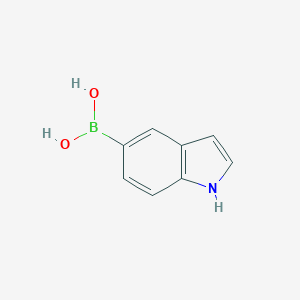
![2-Methyl-3H-cyclopenta[a]naphthalene](/img/structure/B131108.png)
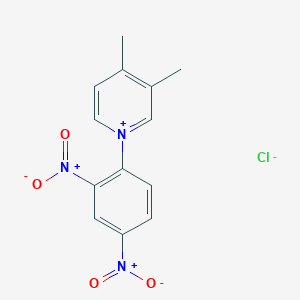
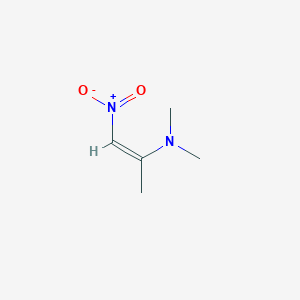
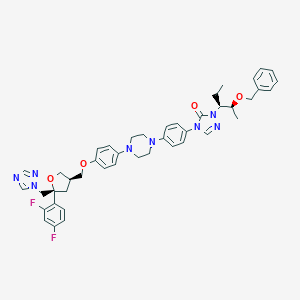
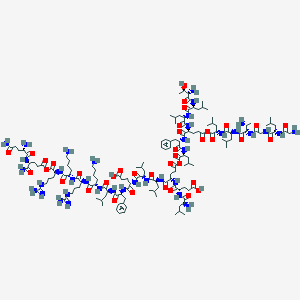
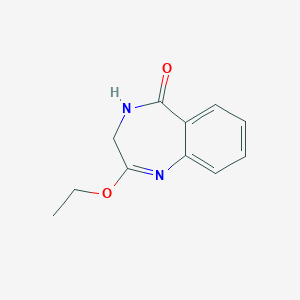
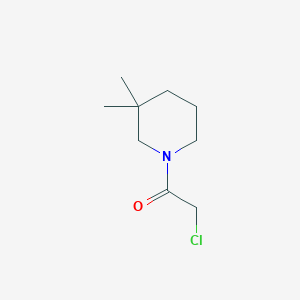
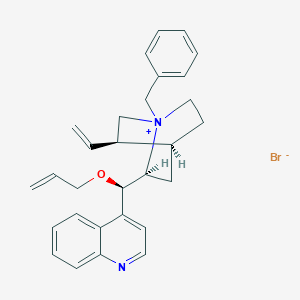
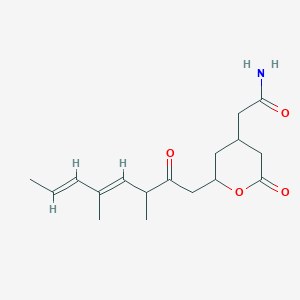
![(E,3R,5S)-7-[(7S)-2-(4-fluorophenyl)-7-[(4-phenylphenyl)methyl]-4,5,6,7-tetrahydroindazol-3-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B131135.png)
